Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a chlorobenzamido group, a cyano group, and a methyl ester group attached to a thiophene ring
Preparation Methods
The synthesis of Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as a dicarbonyl compound.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Chlorobenzamido Group: The chlorobenzamido group is attached through an amide coupling reaction using 4-chlorobenzoic acid and a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it may act by inhibiting enzymes or receptors that are overexpressed in cancer cells, leading to the disruption of cellular signaling pathways and induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 5-(4-chlorobenzamido)-1-benzothiophene-2-carboxylate: This compound shares a similar core structure but differs in the position of the cyano group and the presence of a benzothiophene ring.
Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate: This derivative has a phenyl group instead of a cyano group, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11ClN2O3S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
methyl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H11ClN2O3S/c1-8-11(7-17)14(22-12(8)15(20)21-2)18-13(19)9-3-5-10(16)6-4-9/h3-6H,1-2H3,(H,18,19) |
InChI Key |
ZFYKXLLSYIVVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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